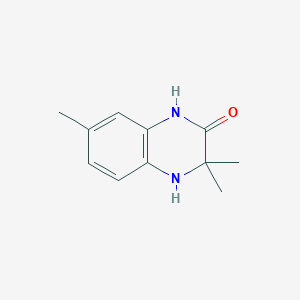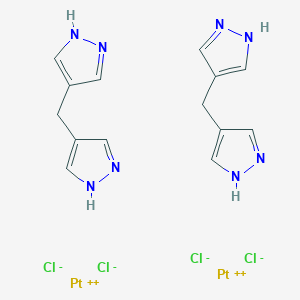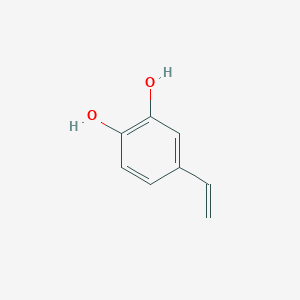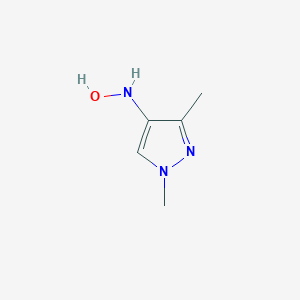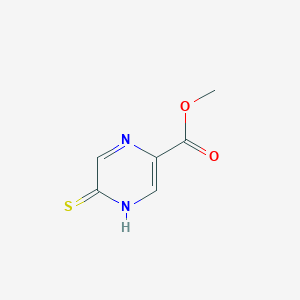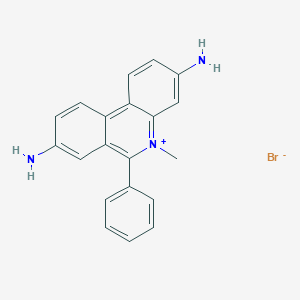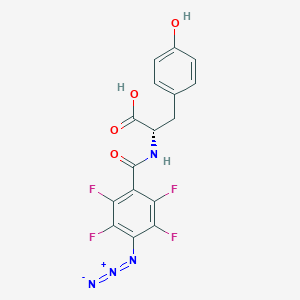
16alpha-Methyl Prednisolone
概要
説明
16alpha-Methyl Prednisolone, also known as Methylprednisolone, is a synthetic glucocorticoid . It is primarily prescribed for its anti-inflammatory and immunosuppressive effects . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .
Synthesis Analysis
The chemical synthesis process of methylprednisolone involves using pregnenolone acetate as the initial material. The process includes steps such as epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, place VI methylation, and other reaction steps . This process has mild reaction conditions, high product purity, stable product quality, high product yield, and low production cost .
Molecular Structure Analysis
Methylprednisolone is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland and is known for its anti-inflammatory and immunosuppressive actions . It is a challenge in high-performance liquid chromatography (HPLC) to separate the prednisolone peak and its structurally related substance (hydrocortisone), which only differs in a double bond at the C-1 position .
Chemical Reactions Analysis
The colorimetric determination of corticosteroids using chromophore reagents has been reported . Kwan and Schott reported a colorimetric reaction between prednisolone and acidified phenyl hydrazine solution .
Physical And Chemical Properties Analysis
Prednisolone is an odourless white or almost white powder that melts at 233 °C with decomposition and may exhibit polymorphism . At room temperature, this drug is poorly soluble in methanol, ethanol, chloroform, and dioxane, with low solubility in water .
科学的研究の応用
Pharmaceutical Industry
Methylprednisolone and its derivatives are widely used in the pharmaceutical industry . They are commonly found in prescribed anti-inflammatory drugs . A new validated facile HPLC analysis method has been developed to determine methylprednisolone and its derivatives . This method is highly efficient, repeatable, sensitive, selective, and inexpensive .
Treatment of Inflammatory and Autoimmune Diseases
Methylprednisolone is widely used for the treatment of inflammation and autoimmune diseases . These include conditions like asthma, lupus, rheumatoid arthritis (RA), and Crohn’s disease .
Pharmacokinetics/Pharmacodynamics Research
Methylprednisolone exhibits nonlinear pharmacokinetics (PK) and its systemic effects (pharmacodynamics (PD)) are commonly evaluated with two biomarkers, cortisol and blood lymphocytes in plasma . The PK/PD of prednisolone are time- and dose-dependent .
Chronotherapy
Chronotherapy is implemented to achieve better clinical outcomes with fewer side effects by choosing an optimal dosing time . For example, in rheumatoid arthritis patients, better therapeutic outcomes have been reported when prednisolone was administered in the very early morning .
Treatment of Various Health Conditions
Methylprednisolone is used for the treatment of cardiac, severe allergic reactions, hypoxic emergencies, respiratory diseases, ophthalmic diseases, dermatologic diseases, antineoplastic, hormonal, anti-inflammatory, neoplastic diseases, hematological disorders, nervous system conditions, and endocrine disorders .
Design and Synthesis of Prednisolone
Recent advances in the design and synthesis of prednisolone have been made to improve its physico-chemical properties, such as water solubility . This is important because the application of these steroids is limited due to their very low water solubility .
作用機序
Target of Action
16alpha-Methyl Prednisolone, a synthetic glucocorticoid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
16alpha-Methyl Prednisolone acts as an agonist to the glucocorticoid receptor . Upon binding to these receptors, it regulates gene expression in a tissue-specific manner . This interaction leads to a wide array of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis . It also exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
The biochemical pathways involved in the action of 16alpha-Methyl Prednisolone are complex. The compound is synthesized from diosgenin through a combination of chemistry and biotechnology . Once administered, it can be reversibly metabolized to prednisone, which is then further metabolized .
Result of Action
The action of 16alpha-Methyl Prednisolone results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It is used to treat a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers .
Action Environment
The action of 16alpha-Methyl Prednisolone can be influenced by various environmental factors. For instance, altered organ function, changing biochemistry, and the use of a number of concomitant medicines can lead to differences in the drug’s action . Furthermore, the drug’s action is time- and dose-dependent, suggesting that the timing of administration can significantly impact its efficacy .
Safety and Hazards
特性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-PPUNREKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Methyl Prednisolone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 16α-Methylprednisolone, specifically Flumethasone, affect milk production in dairy cows?
A1: Research suggests that the administration of Flumethasone, a synthetic glucocorticoid similar to 16α-Methylprednisolone, can have varying effects on milk production in dairy cows depending on the dosage and duration of treatment.
Q2: Are there any potential negative consequences of using Flumethasone to enhance milk production in dairy cows?
A: While Flumethasone at certain doses showed increased milk production, it's crucial to consider potential drawbacks. The study [] observed significantly shorter lactation periods in cows receiving 20 µg of Flumethasone daily compared to other groups. This suggests a potential negative impact on the cow's overall lactation cycle. Furthermore, the study primarily focused on production parameters, and further research is needed to understand the long-term health implications on the cows and the potential transfer of the drug into the milk.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
